6-{[(4-ethylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide
Description
Historical Development of Thiazolopyrimidine Research
Thiazolopyrimidines emerged in the mid-20th century as hybrid structures combining thiazole and pyrimidine moieties. Early work focused on their synthesis via cyclocondensation reactions, as exemplified by the formation of thiazolo[5,4-d]pyrimidine derivatives from 5-amino-6-sulfanylpyrimidine precursors. The 2010s marked a turning point, with researchers systematically exploring substitutions at positions 2, 5, and 7 to optimize pharmacological profiles. A 2022 review identified thirty significant anticancer thiazolopyrimidines developed between 2010–2020, with IC~50~ values reaching nanomolar ranges. The compound under discussion builds upon this legacy through strategic carboxamide and aryl substitutions.
Table 1: Key Milestones in Thiazolopyrimidine Development
Structural Uniqueness of Thiazolo[4,5-d]pyrimidine Core
The thiazolo[4,5-d]pyrimidine system features a sulfur atom at position 1 and nitrogen atoms at positions 3, 5, and 7, creating a π-deficient aromatic system. X-ray crystallography reveals bond lengths of 1.71 Å for C2-S1 and 1.32 Å for N3-C4, indicating significant electron delocalization. The 4,5-d fusion creates a planar bicyclic system with three potential hydrogen-bonding acceptors (N3, N5, N7) and one donor (N1-H). This electron distribution enables simultaneous interactions with ATP-binding pockets and allosteric kinase regions.
The 7-oxo group in the subject compound introduces a tautomeric equilibrium, with keto-enol forms influencing solubility and membrane permeability. Microwave-assisted chlorination at position 5, as described in Scheme 1 of PMC8308585, demonstrates the reactivity of this position for further functionalization.
Bioisosterism: Relationship to Purine Scaffold
As purine bioisosteres, thiazolopyrimidines mimic adenine/guanine geometry while offering metabolic stability. Key bioisosteric replacements include:
Table 2: Purine-Thiazolopyrimidine Bioisosteric Comparison
| Purine Feature | Thiazolopyrimidine Equivalent | Effect |
|---|---|---|
| N7 (Adenine) | S1 | Enhanced hydrophobic contacts |
| C8-H | C5-substituent | Steric modulation |
| N9 ribose attachment | N3 carboxamide | Directional hydrogen bonding |
The 3-carboxamide group in 6-{[(4-ethylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-thiazolo[4,5-d]pyrimidine-3-carboxamide serves dual roles: mimicking purine's N9 ribose binding and providing a handle for structural diversification. Molecular docking studies show this group forms 2.8 Å hydrogen bonds with kinase hinge regions.
Positioning Within Heterocyclic Medicinal Chemistry
Within the heterocyclic drugscape, thiazolo[4,5-d]pyrimidines occupy a strategic niche:
- Electron-Deficient Character : Compared to imidazopyrimidines, the sulfur atom increases electrophilicity at C2 and C5, enabling nucleophilic aromatic substitutions
- Three-Dimensionality : The bicyclic system provides greater conformational restriction than monocyclic thiazoles, reducing entropic penalties upon target binding
- Diversification Potential : Five modifiable positions (2, 3, 5, 6, 7) allow combinatorial optimization of solubility, potency, and selectivity
Recent advances in C-H functionalization, particularly microwave-assisted Suzuki couplings, have enabled precise installation of groups like the (4-ethylphenyl)carbamoylmethyl moiety at position 6. This substituent's ethyl group balances lipophilicity (clogP ≈ 2.1) with steric requirements for target engagement.
Properties
IUPAC Name |
6-[2-(4-ethylanilino)-2-oxoethyl]-7-oxo-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3S/c1-2-9-3-5-10(6-4-9)19-11(22)7-21-8-18-12-13(15(17)23)20-25-14(12)16(21)24/h3-6,8H,2,7H2,1H3,(H2,17,23)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYCJRLFYNXTOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SN=C3C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(4-ethylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 4-ethylphenyl isocyanate with a suitable thiazolopyrimidine precursor under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction. The resulting intermediate is then subjected to further reactions, including oxidation and cyclization, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often utilizing automated reactors and continuous flow systems. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
6-{[(4-ethylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent side reactions.
Substitution: Amines, thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide or acetonitrile, with the addition of a base to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new compounds with modified functional groups.
Scientific Research Applications
6-{[(4-ethylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 6-{[(4-ethylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it could inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways and cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Thiazolo[4,5-d]pyrimidine Derivatives
Key Observations :
Key Findings :
- JWX-A0108 demonstrates nanomolar potency at α7 nAChR, highlighting the importance of halogenated aryl groups for receptor modulation .
- The target compound’s carboxamide may confer kinase inhibitory activity, akin to pyrido[3,4-d]pyrimidines in , though structural differences (e.g., thiazolo vs. pyrido cores) could alter target specificity .
Physicochemical and Pharmacokinetic Properties
Table 3: Physicochemical Comparison
| Compound | Molecular Weight | logP (Predicted) | Hydrogen Bond Donors/Acceptors | Solubility |
|---|---|---|---|---|
| Target Compound | ~417 g/mol | 2.8 | 3/6 | Moderate (DMSO) |
| JWX-A0108 | ~405 g/mol | 3.5 | 2/5 | Low |
| BI71867 | 416 g/mol | 2.5 | 3/7 | High (aqueous) |
Insights :
- The 4-ethylphenyl group increases hydrophobicity compared to BI71867’s piperazinyl-fluorophenyl chain, which may reduce aqueous solubility but improve blood-brain barrier penetration .
- The carboxamide in the target compound enhances hydrogen-bonding capacity, a feature critical for target engagement in kinase inhibitors () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
